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molecular formula C15H11BrF4N2O2 B2671817 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea CAS No. 917389-23-2

1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea

Cat. No. B2671817
M. Wt: 407.163
InChI Key: HYPQVNLUKMOLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084604B2

Procedure details

N-(2-Bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea (2.5 kg) is suspended in isobutyronitrile under a nitrogen atmosphere (9 l), then triethylamine (1.31 kg), bis(acetonitrile)dichloropalladium (64.9 g), tris(o-tolyl)phosphine (149 g) and methyl acrylate (1.59 kg) are added in this sequence. The resulting suspension is stirred at 90-100° C. for 22 h, then cooled to room temperature. Water (9 l) is added and the mixture is stirred at room temperature for 1 h, then the solid is filtered off with suction and washed with water/methanol (1:1, 2.5 l) and acetonitrile (850 ml). The residue is dried overnight at 45° C. in the VDO to constant mass (21 h) using entraining nitrogen. A total of 1.90 kg of methyl{8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl}acetate are obtained as a solid, corresponding to 74.9% of theory.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
1.31 kg
Type
reactant
Reaction Step Two
Quantity
149 g
Type
reactant
Reaction Step Two
Quantity
1.59 kg
Type
reactant
Reaction Step Two
Name
bis(acetonitrile)dichloropalladium
Quantity
64.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:9][C:10]([NH:12][C:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24])=[O:11].C(N(CC)CC)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[C:54]([O:58][CH3:59])(=[O:57])[CH:55]=[CH2:56]>C(#N)C(C)C.CC#N.CC#N.Cl[Pd]Cl.O>[CH3:59][O:58][C:54](=[O:57])[CH2:55][CH:56]1[C:2]2[C:3](=[C:4]([F:8])[CH:5]=[CH:6][CH:7]=2)[NH:9][C:10](=[O:11])[N:12]1[C:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24] |f:5.6.7|

Inputs

Step One
Name
Quantity
2.5 kg
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
Step Two
Name
Quantity
1.31 kg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
149 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
1.59 kg
Type
reactant
Smiles
C(C=C)(=O)OC
Name
bis(acetonitrile)dichloropalladium
Quantity
64.9 g
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)#N
Step Four
Name
Quantity
9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred at 90-100° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
washed with water/methanol (1:1, 2.5 l) and acetonitrile (850 ml)
CUSTOM
Type
CUSTOM
Details
The residue is dried overnight at 45° C. in the VDO to constant mass (21 h)
Duration
21 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(CC1N(C(NC2=C(C=CC=C12)F)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 kg
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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